molecular formula C12H13BrN2O6S B193782 Cefathiamidine Impurity 1 CAS No. 26973-80-8

Cefathiamidine Impurity 1

Cat. No. B193782
CAS RN: 26973-80-8
M. Wt: 393.21 g/mol
InChI Key: VDMWZOLTJWUSJT-LDYMZIIASA-N
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Description

Cefathiamidine Impurity 1 is an analog of glutaryl-7-amino cephalosporanic acid (GL-7-ACA). It can inhibit and specifically alkylate GL-7-ACA acylase (C130) from Pseudomonas sp.130 by forming a carbon-carbon bond between BA-7-ACA and the C-2 on the indole ring of Trp-β4 residue of C130 .


Synthesis Analysis

A novel method for determining relative response factors using high-performance liquid chromatography with photodiode array detector and evaporative light scattering detection has been used to determine the RRFs of cefathiamidine impurities . Peak area correction was applied to calculate RRFs to eliminate the influence of different responses caused by the difference in pH between the two mobile phases of HPLC-PDA and HPLC-PDA-ELSD .


Molecular Structure Analysis

The molecular formula of Cefathiamidine Impurity 1 is C12H13BrN2O6S and its molecular weight is 393.22 . The IUPAC name is (6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .


Chemical Reactions Analysis

Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .

Scientific Research Applications

Analytical Method Development

  • A novel method utilizing high-performance liquid chromatography with photodiode array detector and evaporative light scattering detection (HPLC-PDA-ELSD) has been developed for determining the relative response factors (RRFs) of cefathiamidine impurities. This method is particularly useful when the purity of the reference standard (RS) of cefathiamidine is challenging to obtain. The method allows for accurate RRF determination even when RS purity is unknown and offers an economical and simple alternative to traditional methods like qNMR (Zhu et al., 2021).

Application in Sample Preconcentration

  • Molecularly imprinted polymers (MIPs) have been developed for the efficient preconcentration of cefathiamidine from human plasma and serum samples. These polymers, using 4-vinylpyridine as an interacting monomer, show high affinity for cefathiamidine, enabling up to 98% recovery rates. This method significantly improves the efficiency of sample preconcentration prior to analysis, such as HPLC, and offers repeated usage of the MIP columns (Tang et al., 2005).

Corrosion Inhibition Research

  • Cefathiamidine has been studied as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. The research indicates that cefathiamidine exhibits good corrosion inhibition properties, achieving efficiency of up to 86% at certain concentrations. This study suggests potential applications of cefathiamidine in the field of corrosion inhibition, expanding its utility beyond its pharmacological use (Xie Ya, 2014).

Synthesis Process Improvement

  • Research has focused on improving the synthesis process of cefathiamidine to make it more suitable for industrial production. Adjustments in the synthesis pathway have led to increased overall yield, simplified procedures, and suitability for large-scale production. This research is crucial for enhancing the efficiency and economic feasibility of cefathiamidine production (Liang Liwei, 2010).

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O6S/c1-5(16)21-3-6-4-22-11-8(14-7(17)2-13)10(18)15(11)9(6)12(19)20/h8,11H,2-4H2,1H3,(H,14,17)(H,19,20)/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMWZOLTJWUSJT-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CBr)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CBr)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514080
Record name (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-3-(Acetyloxymethyl)-7-[(2-bromoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS RN

26973-80-8
Record name (6R,7R)-3-[(Acetyloxy)methyl]-7-(2-bromoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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